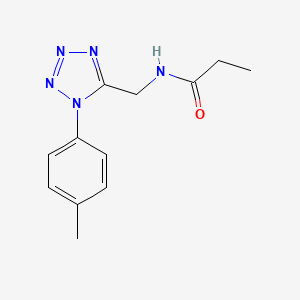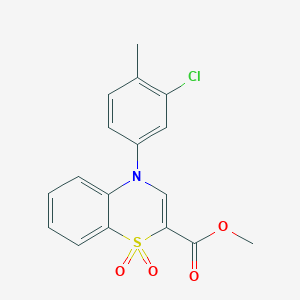![molecular formula C17H20N2 B2619341 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine CAS No. 2241138-31-6](/img/structure/B2619341.png)
4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives, which are clinically resistant to anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), were designed .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .科学研究应用
Medicinal Chemistry and Drug Design
Piperidines serve as essential building blocks for drug development. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids. Researchers have explored various synthetic routes to obtain substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The piperidine moiety is prevalent in many clinically relevant drugs, making it a valuable scaffold for medicinal chemistry.
Antimicrobial Activity
Some piperidine derivatives exhibit antimicrobial properties. These compounds have been investigated for their potential as antibacterial agents . Researchers continue to explore novel piperidine-based molecules to combat infectious diseases.
Anticancer Potential
Piperidines have also attracted attention in the field of oncology. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK is associated with certain cancers, and targeting it has therapeutic implications.
Anti-Inflammatory and Antihypertensive Activities
Certain piperidine derivatives exhibit anti-inflammatory and antihypertensive effects . These properties make them relevant for managing cardiovascular diseases and inflammatory conditions.
Neurological Disorders
Piperidines have been explored for their potential in treating neurological disorders. Some derivatives possess anti-convulsant properties . Researchers continue to investigate their impact on neuronal function.
未来方向
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to advance with the discovery and biological evaluation of potential drugs containing the piperidine moiety .
作用机制
Target of Action
4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine, also known as 4-{2-[(piperidin-2-yl)methyl]phenyl}pyridine, primarily targets receptor tyrosine kinases, specifically the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These kinases play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival .
Mode of Action
4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine interacts with ALK and ROS1 by binding to their ATP-binding sites. This binding inhibits the kinase activity of these receptors, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the signaling pathways that promote cancer cell proliferation and survival .
Biochemical Pathways
The inhibition of ALK and ROS1 by 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine affects several biochemical pathways, including the PI3K/AKT and MAPK/ERK pathways. These pathways are critical for cell cycle progression and apoptosis regulation. By blocking these pathways, 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine induces cell cycle arrest and promotes apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in the body, including the central nervous system. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, and the metabolites are excreted via the kidneys .
Result of Action
The molecular and cellular effects of 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine include the inhibition of cancer cell proliferation and the induction of apoptosis. By targeting ALK and ROS1, the compound effectively reduces tumor growth and can lead to tumor regression in certain cancers .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine. For instance, acidic environments may affect the stability of the compound, while interactions with other drugs can alter its pharmacokinetics and pharmacodynamics .
: Source
属性
IUPAC Name |
4-[2-(piperidin-2-ylmethyl)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-7-17(14-8-11-18-12-9-14)15(5-1)13-16-6-3-4-10-19-16/h1-2,5,7-9,11-12,16,19H,3-4,6,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWDAJITIMRFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

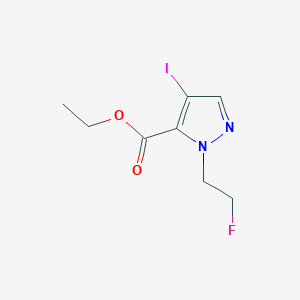
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide](/img/structure/B2619259.png)
![(4-Fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2619261.png)
![N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2619263.png)

![tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B2619267.png)
![methyl 2-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2619268.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2619271.png)
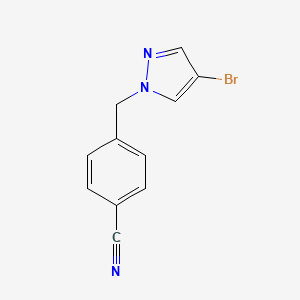
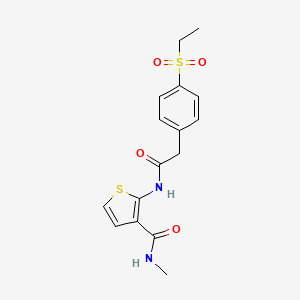
![N-(2,4-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2619278.png)
